7-Methylpyrrolo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
7-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-8-4-5-9-7(6)8/h2-5H,1H3 |
InChI Key |
IMRGOMWUXHOYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N(C=C1)C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methylpyrrolo 2,1 B Thiazole and Congeners
Classical and Contemporary Approaches to Pyrrolo[2,1-b]thiazole Ring Assembly
The assembly of the pyrrolo[2,1-b]thiazole ring system is a key focus in heterocyclic chemistry, with numerous methods developed to afford this fused bicyclic structure with varying degrees of saturation and substitution. researchgate.netosi.lv These synthetic routes are crucial for accessing novel compounds for various applications, including the development of compound libraries for drug discovery. acs.orgacs.orgnih.gov
Thiazole (B1198619) Ring Annulation Strategies
A primary approach to constructing the pyrrolo[2,1-b]thiazole core involves the formation of the thiazole ring from a pyrrole-containing starting material. This can be achieved through several established and modern synthetic reactions.
The Hantzsch thiazole synthesis is a classical and widely utilized method for constructing the thiazole ring. In the context of pyrrolo[2,1-b]thiazole synthesis, this reaction typically involves the condensation of a 2-pyrrolidinethione derivative with an α-haloketone. clockss.orgmdpi.com
The reaction between 2-pyrrolidinethione derivatives and α-bromoketones, when heated in solvents like alcohol or benzene, yields pyrrolothiazolium salts. clockss.org These salts are precursors to the final pyrrolo[2,1-b]thiazole system. A notable feature of this reaction is the activity of the methylene (B1212753) group at position 7 of the resulting pyrrolothiazoles, which can undergo condensation with aldehydes. clockss.org The Hantzsch reaction has also been successfully applied in the synthesis of thiazolyl-bis-pyrrolo[2,3-b]pyridines, where a thiazole ring is constructed by reacting pyrrolo[2,3-b]pyridine-carbothioamides with 3-bromoacetyl-pyrrolo[2,3-b]pyridines. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Pyrrolidinethione derivatives | α-Bromoketones | Pyrrolothiazolium salts | clockss.org |
| Pyrrolo[2,3-b]pyridine-carbothioamides | 3-Bromoacetyl-pyrrolo[2,3-b]pyridines | Thiazolyl-bis-pyrrolo[2,3-b]pyridines | mdpi.com |
Syntheses starting from 3,4-dihydro-2H-pyrroles and their equivalents provide another pathway to the pyrrolo[2,1-b]thiazole skeleton. clockss.org A well-known reaction in this category is the addition of mercaptoacetic acid esters to imines, leading to the formation of 4-thiazolidinones, which are key intermediates. clockss.org Furthermore, multistep syntheses starting from the proline analogue thiazolidine-2-carboxylic acid have been employed to prepare 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole derivatives. nih.gov
A powerful and efficient method for the construction of the pyrrolo[2,1-b]thiazole ring system is the [3+2] cycloaddition reaction of thiazolium ylides with various dipolarophiles. researchgate.netacs.orgacs.orgnih.gov This approach offers a high degree of regio- and stereoselectivity. researchgate.net
Thiazolium azomethine ylides, particularly those equipped with a C-2 methanethiol (B179389) group, have been shown to react efficiently with acetylene (B1199291) derivatives. acs.orgacs.orgnih.gov The subsequent elimination of the methanethiol leaving group from the initial cycloadduct provides a direct route to the fully aromatic pyrrolo[2,1-b]thiazole scaffold, circumventing the need for a separate oxidation step. acs.orgacs.orgnih.gov This strategy has proven effective for generating diverse compound libraries. acs.orgacs.orgnih.gov
The reaction conditions for these cycloadditions have been optimized. For instance, the use of cesium fluoride (B91410) (CsF) as a base in acetonitrile (B52724) has been shown to be effective. acs.org The choice of base and reaction conditions can significantly impact the yield of the desired pyrrolo[2,1-b]thiazole product. acs.org
| Thiazolium Ylide Precursor | Dipolarophile | Key Feature | Product | Reference |
| Thiazolium salt with C-2 methanethiol group | Acetylene derivatives | Elimination of methanethiol | Pyrrolo[2,1-b]thiazoles | acs.orgacs.orgnih.gov |
| Thiazolium azomethine ylides | Enantiopure vinyl sulfoxides | High regio- and stereoselectivity | Polyfunctionalized pyrrolo[2,1-b] acs.orgCurrent time information in Bangalore, IN.thiazoles | researchgate.net |
| N-phenacylbenzothiazolium bromides | 3-methyleneoxindoles | Diastereoselective domino cycloaddition | Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] | rsc.org |
Pyrrole (B145914) Ring Annulation Strategies to Thiazole Derivatives
An alternative synthetic strategy involves the construction of the pyrrole ring onto a pre-existing thiazole moiety. This approach is particularly useful for creating specific substitution patterns on the pyrrole ring of the final fused heterocycle.
While direct applications of the Chichibabin reaction for the synthesis of 7-Methylpyrrolo[2,1-b]thiazole are not extensively detailed in the provided context, the principles of such annulations are relevant. Chichibabin-like cyclizations are recognized methods for building a pyrrole ring onto a pyridine (B92270) nucleus to form azaindoles, a related class of N-fused heterocycles. researchgate.net This type of reaction typically involves the amination of a heterocyclic ring followed by cyclization. Industrially, the Chichibabin condensation is used to produce pyridines from aldehydes and ammonia. rsc.org The underlying concept of forming a new nitrogen-containing ring through C-N bond formation on a heteroaromatic precursor is a cornerstone of heterocyclic synthesis.
Reactions of 2-Methylidenethiazolidines and Related Intermediates
The annulation of a pyrrole ring onto a pre-existing thiazole derivative is a common strategy for synthesizing pyrrolo[2,1-b]thiazoles. One such method involves the reactions of 2-methylidenethiazolidines and related intermediates. clockss.org
A notable example involves the alkylation of 2-cyanomethylenethiazolidine derivatives with γ-chloroacetoacetic acid esters and amides. This reaction leads to the formation of uncharged pyrrolo[2,1-b]thiazole moieties. Interestingly, the elimination of water occurs in an exocyclic manner, resulting in products with a specific structural arrangement. clockss.org
Concurrent Formation of Both Heterocyclic Rings
The simultaneous construction of both the pyrrole and thiazole rings offers an efficient pathway to the pyrrolo[2,1-b]thiazole core. clockss.org This approach often involves the reaction of 2-aminoethanethiol derivatives with 4-oxo-carboxylic acids. clockss.org
Another significant method that falls under this category is the Hantzsch thiazole synthesis. This reaction can be adapted to produce pyrrolo[2,1-b]thiazole derivatives. For instance, the reaction of thiourea (B124793) with α-haloketones is a classic method for thiazole synthesis, which can be further elaborated to form the fused pyrrole ring. clockss.orgchim.itmjcce.org.mk
Transformations from Other Heterocyclic Systems (e.g., Penicillin Derivatives)
Pyrrolo[2,1-b]thiazoles can also be synthesized through the transformation of other existing heterocyclic frameworks. A key example is the ring expansion of penicillin derivatives. clockss.org The penicillin core, which contains a β-lactam ring fused to a thiazolidine (B150603) ring, can be chemically manipulated to yield the pyrrolo[2,1-b]thiazole system. While the specific mechanisms are complex, this transformation highlights the utility of readily available starting materials like penicillins in the synthesis of novel heterocyclic compounds. clockss.orgnih.gov
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry has introduced sophisticated strategies that allow for more efficient and selective synthesis of complex molecules like this compound and its derivatives. These advanced methods often provide advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.
Multi-component Reactions in Pyrrolo[2,1-b]thiazole Construction
Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. mdpi.com This approach is highly valued for its efficiency and ability to rapidly generate libraries of compounds. nih.govresearchgate.net
Several MCRs have been developed for the synthesis of thiazole and fused-thiazole systems, which can be adapted for pyrrolo[2,1-b]thiazole derivatives. nih.govmdpi.comnih.gov For instance, a one-pot, three-component reaction involving an α-haloketone, a thiourea or thioamide, and another suitable reactant can lead to the formation of highly substituted thiazoles, which can then be cyclized to form the desired pyrrolo[2,1-b]thiazole core. chim.itbepls.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful isocyanide-based MCR that has been successfully employed for the synthesis of imidazo[2,1-b]thiazoles, a related class of fused heterocycles. mdpi.com
Table 1: Examples of Multi-component Reactions for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Arylglyoxals | Cyclic 1,3-dicarbonyls | Thioamides | Microwave, Water | Trisubstituted thiazoles | chim.itnih.gov |
| 3-Formylchromone | 2-Aminothiazole | Isocyanide | Toluene, 100°C | Imidazo[2,1-b]thiazoles | mdpi.com |
| Diethylamine | Benzoyl isothiocyanate | Dimethyl but-2-ynedioate | Trypsin, Ethanol, 45°C | Thiazole derivatives | nih.gov |
| α-Diazoketones | Thiourea | - | PEG-400, 100°C | 2-Aminothiazoles | bepls.com |
Transition Metal-Catalyzed Methods for Pyrrolo[2,1-b]thiazole Scaffolds
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. frontiersin.orgmdpi.com These methods have been applied to the synthesis of various heterocyclic compounds, including pyrrolo[2,1-b]thiazoles. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, for example, can be used to functionalize pre-existing pyrrolo[2,1-b]thiazole cores or to construct the ring system itself. nih.gov Direct C-H arylation, a process that avoids the need for pre-functionalized starting materials, has been successfully applied to imidazo[2,1-b]thiazoles, a closely related heterocyclic system. nih.govnih.gov By carefully selecting the transition metal catalyst (e.g., palladium versus copper), it is possible to achieve selective arylation at different positions of the heterocyclic ring. nih.govnih.gov
Table 2: Transition Metal-Catalyzed Reactions for Fused Thiazole Synthesis
| Catalyst | Reactants | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Palladium | Imidazo[2,1-b]thiazole (B1210989), Aryl halides | Direct C-H Arylation | Arylated imidazo[2,1-b]thiazoles | nih.govnih.gov |
| Copper | Imidazo[2,1-b]thiazole, Aryl halides | Direct C-H Arylation | Arylated imidazo[2,1-b]thiazoles | nih.govnih.gov |
| Iron | α,β-Unsaturated ketones, Amidines | Cyclization | Imidazoles/Pyrimidines | mdpi.com |
| Nickel | Aliphatic azide (B81097) substrate | C-H Amination | Pyrrolidines | frontiersin.org |
Stereoselective Synthetic Pathways for Pyrrolo[2,1-b]thiazole Systems
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Stereoselective synthetic pathways aim to produce a single stereoisomer of a chiral molecule.
For pyrrolo[2,1-b]thiazole systems, stereoselectivity can be achieved through various strategies, including the use of chiral starting materials or chiral catalysts. One prominent method is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com In this reaction, an azomethine ylide, generated in situ from an amino acid and an aldehyde or ketone, reacts with a dipolarophile to form a pyrrolidine (B122466) ring. researchgate.net By using a chiral amino acid, the stereochemistry of the newly formed stereocenters can be controlled. This approach has been successfully used to synthesize spiro-pyrrolothiazolyloxindoles with high regio- and stereoselectivity. researchgate.net
Table 3: Stereoselective Synthesis of Pyrrolo[2,1-b]thiazole Analogs
| Reaction Type | Reactants | Key Feature | Product | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Isatins, 1,3-Thiazolane-4-carboxylic acid, 2-(Arylmethylene)-2,3-dihydro-1H-inden-1-ones | Regio- and stereoselective | Spiro-pyrrolothiazolyloxindoles | researchgate.net |
| [3+2] Cycloaddition | Ethylene derivatives of thiazolo[3,2-a]benzimidazole, Thiazolidine derivatives, Isatins | One-pot, multi-component | Dispiro-oxindolopyrrolizidines | mdpi.com |
| [3+2] Cycloaddition | Ninhydrin, α-Amino acid, Dipolarophiles | Three-component condensation | Spiro pyrrole/pyrrolizine/thiazole compounds | researchgate.net |
Reaction Mechanisms and Reactivity Profiles of Pyrrolo 2,1 B Thiazole Derivatives
Electrophilic Substitution Reactions on the Pyrrolo[2,1-b]thiazole Nucleus
The pyrrolo[2,1-b]thiazole ring system is susceptible to electrophilic attack, with the position of substitution being influenced by the electronic properties of the substituents on the ring.
Regioselectivity and Quantitative Kinetics of Electrophilic Processes (e.g., 6-methylpyrrolo[2,1-b]thiazole)
Quantitative studies on the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole have revealed a high degree of regioselectivity. Reactions such as acetylation, formylation, trifluoroacetylation, and nitrosation occur exclusively at the 5-position. researchgate.netrsc.org Further electrophilic attack leads to the formation of 5,7-disubstituted products. researchgate.netrsc.org
In the case of tritylation, a bulkier electrophile, the reaction with 6-methylpyrrolo[2,1-b]thiazole yields a mixture of products, primarily the 5,7-ditrityl and 5-trityl derivatives, along with a smaller amount of the 7-trityl-6-methyl-pyrrolo[2,1-b]thiazole. researchgate.netrsc.org This indicates that while the 5-position is the most reactive site, the 7-position is also susceptible to electrophilic attack, especially with sterically demanding electrophiles or under conditions favoring further substitution.
The observed regioselectivity can be attributed to the electronic distribution within the pyrrolo[2,1-b]thiazole nucleus, where the pyrrole (B145914) ring is more electron-rich and thus more activated towards electrophilic attack compared to the thiazole (B1198619) ring. The 5- and 7-positions are analogous to the α-positions of pyrrole, which are known to be the most reactive sites for electrophilic substitution.
Table 1: Regioselectivity of Electrophilic Substitution on 6-Methylpyrrolo[2,1-b]thiazole
| Electrophilic Reagent | Primary Substitution Position | Secondary Substitution Position |
|---|---|---|
| Acetylating Agents | 5 | 7 |
| Formylating Agents | 5 | 7 |
| Trifluoroacetylating Agents | 5 | 7 |
| Nitrosating Agents | 5 | 7 |
| Trityl Cation | 5 and 7 | - |
Mechanistic Insights into Substituent Effects on Electrophilic Reactivity
Substituents on the pyrrolo[2,1-b]thiazole nucleus play a critical role in modulating its reactivity towards electrophiles. Electron-donating groups enhance the electron density of the ring system, thereby increasing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack.
For instance, the presence of a methyl group at the 6-position, an electron-donating group, activates the ring for electrophilic substitution, directing the attack to the 5- and 7-positions. researchgate.netrsc.org In contrast, attempts to perform Friedel-Crafts acylation on certain pyrrolo[2,1-b]thiazole derivatives have resulted in significant decomposition or very low yields of the desired products, suggesting that the presence of deactivating groups or reaction conditions can lead to undesirable side reactions. acs.org
Nucleophilic Reactivity and Ring-Opening/Ring-Contraction Transformations within Pyrrolo[2,1-b]thiazole Systems
The pyrrolo[2,1-b]thiazole system can also undergo reactions with nucleophiles, leading to a variety of transformations, including ring-opening and ring-contraction. A notable example is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones to afford pyrrolo[2,1-b] nih.govnih.govbenzothiazoles. researchgate.net This reaction proceeds well with nucleophiles such as alkanols, benzylamine, and arylamines. researchgate.net
The proposed mechanism involves the attack of the nucleophile on the C4 position of the substrate, leading to the cleavage of the S–C bond and the formation of a thiol intermediate. researchgate.net Subsequent intramolecular cyclization via the attack of the thiol group on the pyrrole-2,3-dione moiety, followed by a prototropic shift, yields the final pyrrolo[2,1-b] nih.govnih.govbenzothiazole product. researchgate.net
Furthermore, chiral hexahydropyrrolo[2,1-b] nih.govnih.govthiazoles have been synthesized through nucleophilic substitutions of ethyl (3R,5S,7aS)-5-(1H-1,2,3-benzotriazol-1-yl)hexahydropyrrolo[2,1-b] nih.govnih.govthiazole-3-carboxylate with various nucleophiles like benzenethiol, sodium cyanide, and triethyl phosphite. arkat-usa.org
Cycloaddition Chemistry of Pyrrolo[2,1-b]thiazole and Precursors
Cycloaddition reactions provide a powerful tool for the synthesis of the pyrrolo[2,1-b]thiazole core. A prominent method involves the 1,3-dipolar cycloaddition of thiazolium azomethine ylides with various dipolarophiles. acs.orgnih.govacs.orgnih.gov
For example, thiazolium azomethine ylides equipped with a C-2 methanethiol (B179389) group react efficiently with acetylene (B1199291) derivatives in a [3 + 2] cycloaddition to form pyrrolo[2,1-b]thiazoles. acs.orgnih.gov A key feature of this reaction is the subsequent elimination of the methanethiol group from the initial cycloadduct, which avoids the need for a separate oxidation step and minimizes side reactions. acs.orgnih.gov
The cycloaddition of N-phenacylbenzothiazolium bromides with nitroalkenes, promoted by triethylamine, can lead to the formation of tetrahydro- and dihydrobenzo[d]pyrrolo[2,1-b]thiazoles. nih.gov Subsequent dehydrogenation with an oxidizing agent like DDQ can yield the fully aromatic benzo[d]pyrrolo[2,1-b]thiazoles. nih.gov
The solvent can play a crucial role in the outcome of these cycloaddition reactions. For instance, the reaction of imidazo[2,1-b]thiazoles with dialkyl acetylenedicarboxylate (B1228247) can yield pyrrolo[2,1-b]thiazoles in aprotic nonpolar solvents, while in aprotic polar solvents, it can lead to the formation of other heterocyclic systems. researchgate.netoup.com
Oxidative and Reductive Pathways of the Pyrrolo[2,1-b]thiazole Core
The pyrrolo[2,1-b]thiazole nucleus can undergo both oxidation and reduction reactions. Oxidative processes are often employed in the synthesis of these heterocycles. For instance, an oxidative [3+2]-annulation between nitroalkenes and azolium ylides, mediated by copper(II), has been developed for the synthesis of pyrrolo[2,1-b]thiazoles. researchgate.net In some synthetic routes, an oxidation step is necessary to form the fully aromatic pyrrolo[2,1-b]thiazole from an initial cycloadduct. acs.org
Reduction of functional groups on the pyrrolo[2,1-b]thiazole ring is also a common transformation. For example, the reduction of carboxylate derivatives of 1H,3H-pyrrolo[1,2-c]thiazole with lithium aluminium hydride yields the corresponding hydroxymethyl derivatives. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolo 2,1 B Thiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 7-Methylpyrrolo[2,1-b]thiazole, both ¹H and ¹³C NMR are instrumental in confirming its bicyclic structure and the position of the methyl substituent.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| H1 | Aromatic Region | - |
| H2 | Aromatic Region | - |
| H3 | Aromatic Region | - |
| H5 | Aromatic Region | - |
| H6 | Aromatic Region | - |
| -CH₃ | 2.0 - 3.0 | 15 - 25 |
| C1 | - | Aromatic Region |
| C2 | - | Aromatic Region |
| C3 | - | Aromatic Region |
| C5 | - | Aromatic Region |
| C6 | - | Aromatic Region |
| C7 | - | Aromatic Region |
| C7a | - | Aromatic Region |
| C8a | - | Aromatic Region |
Note: The table presents predicted chemical shift ranges based on general principles and data from related compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components.
Key vibrational modes expected for this compound include:
C-H Stretching: Aromatic C-H stretching vibrations from the pyrrole (B145914) and thiazole (B1198619) rings typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed around 2975-2850 cm⁻¹. scialert.net
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of bands in the 1650-1450 cm⁻¹ region. researchgate.netnih.gov
C-S Stretching: The carbon-sulfur bond of the thiazole ring will have a characteristic stretching vibration, although it is often weak and can be difficult to identify definitively in a complex spectrum.
Methyl Group Bending: The methyl group will also exhibit characteristic bending (deformation) vibrations, with the asymmetric and symmetric modes appearing around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. scialert.net
These absorption bands collectively provide a "fingerprint" for the this compound molecule, confirming the presence of the aromatic heterocyclic system and the methyl substituent.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Pyrrole and Thiazole Rings |
| Aliphatic C-H Stretch | 2975 - 2850 | Methyl Group |
| C=C and C=N Stretch | 1650 - 1450 | Aromatic Rings |
| Asymmetric CH₃ Bend | ~1460 | Methyl Group |
| Symmetric CH₃ Bend | ~1375 | Methyl Group |
Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the determination of the precise molecular formula.
For this compound (C₈H₇NS), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
While specific fragmentation data for this compound is not available, general fragmentation pathways for heterocyclic compounds can be predicted. Common fragmentation might involve the loss of the methyl group, or cleavage of the thiazole or pyrrole ring. libretexts.orgresearchgate.net Analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion with a mass-to-charge ratio (m/z) of 15 units less than the molecular ion.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. tugraz.at By diffracting X-rays through a single crystal of the substance, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. libretexts.org
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its planar, bicyclic structure. It would yield precise bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's geometry in the solid state. mdpi.com This technique is particularly valuable for confirming the regiochemistry of substituents, in this case, the position of the methyl group at C7. Furthermore, X-ray crystallography can reveal intermolecular interactions in the solid state, such as stacking interactions between the aromatic rings. While no specific X-ray crystallographic data for this compound was found in the search results, studies on related pyrrolo[2,1-b]thiazole derivatives have utilized this technique to confirm their molecular structures. researchgate.net
Theoretical and Computational Chemistry Studies on Pyrrolo 2,1 B Thiazole Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of pyrrolo[2,1-b]thiazole systems. nih.govekb.eg DFT methods have been successfully applied to a variety of thiazole (B1198619) and pyrrole-containing heterocyclic compounds to study their molecular structure, stability, and electronic properties. researchgate.netresearchgate.net
Theoretical studies on the parent pyrrolo[2,1-b]thiazole molecule have evaluated the possibility of proton attack at various centers. researchgate.net Comparisons between semiempirical (MNDO, AM1) and ab initio (6-31G) calculations have shown that both MNDO and 6-31G methods provide qualitatively consistent and chemically reasonable results regarding the geometric and electronic reorganization of the molecule upon protonation. researchgate.net Such studies are crucial for predicting the most probable sites for electrophilic attack. researchgate.net For substituted thiazole derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine optimized geometries and electronic properties, which are fundamental to understanding their reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these frontier orbitals are critical in determining the molecule's behavior as a nucleophile or electrophile. youtube.com
The HOMO, being the orbital from which the molecule is most likely to donate electrons, determines its nucleophilicity or basicity. youtube.com Conversely, the LUMO, the orbital to which the molecule can accept electron density, dictates its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. researchgate.net
In computational studies of various thiazole derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's distribution depends on the specific substituents. researchgate.net Higher HOMO energy values (less negative) indicate a greater tendency to donate electrons, which can be correlated with reactivity. researchgate.net For instance, DFT calculations on thiazole derivatives have been used to correlate HOMO and LUMO energies with their observed chemical behavior. ekb.egresearchgate.net These theoretical investigations are essential for tuning the electronic properties of pyrrolo[2,1-b]thiazole derivatives for specific applications. rsc.orgnih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.89 | 4.65 |
| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | -0.21 | 6.06 |
| Thiazole-4-carboxaldehyde (TCA) | -7.44 | -2.55 | 4.89 |
Data sourced from a computational study on thiazole derivatives. researchgate.net This table is illustrative of the data generated for related systems.
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MESP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. researchgate.net
In MESP analysis, different colors represent varying levels of electrostatic potential. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen and sulfur) and are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.net
For the pyrrolo[2,1-b]thiazole system, MESP analysis would predict the most likely sites for protonation and other electrophilic additions. The nitrogen and sulfur atoms, as well as certain carbon atoms in the pyrrole (B145914) ring, are expected to show negative potential, marking them as potential reactive centers. The MESP provides a robust framework for understanding molecular recognition, intermolecular interactions, and reaction mechanisms based on the electrostatic complementarity between reacting species. mdpi.com
A known synthetic route to the pyrrolo[2,1-b]thiazole core involves the formylation of N-alkylated 2-methylidene-thiazolidin-4-ones with a Vilsmeier reagent (e.g., DMF·POCl₃ complex), which leads to the closure of the pyrrole ring. researchgate.net Theoretical studies can model this multi-step process. Using DFT, one can locate the transition state structures for each elementary step, such as the initial electrophilic attack by the Vilsmeier reagent and the subsequent cyclization and elimination steps. This analysis reveals the rate-determining step of the reaction and provides insights into how substituents on the starting materials might influence the reaction rate and yield. Such computational investigations are invaluable for optimizing existing synthetic methods and designing new, more efficient pathways.
Conformational Analysis and Molecular Dynamics Simulations of Pyrrolo[2,1-b]thiazole Derivatives
The biological activity and physical properties of molecules are often dependent on their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it behaves over time. nih.gov
Experimental studies using Nuclear Magnetic Resonance (NMR) on derivatives such as 6-methylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde have indicated the presence of restricted rotation around the bond connecting the thioformyl (B1219250) group to the heterocyclic ring. rsc.org This suggests the existence of significant energy barriers between different conformers (syn and anti). Computational conformational analysis can quantify these rotational barriers and identify the most stable conformers.
Molecular dynamics simulations can provide further insights into the dynamic behavior of 7-Methylpyrrolo[2,1-b]thiazole and its derivatives. nih.govsemanticscholar.org By simulating the motion of atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). For drug design purposes, MD simulations are used to assess the stability of a ligand when bound to a protein target, providing a more dynamic picture of the molecular interactions. nih.gov
In Silico Predictions for Chemical Stability and Transformation Feasibility
In silico methods are widely used in the early stages of chemical and drug discovery to predict the stability, reactivity, and potential liabilities of new compounds, thereby reducing the time and cost of experimental work. nih.govnih.gov
Chemical stability can be inferred from several computed parameters. As mentioned, the HOMO-LUMO energy gap is a key indicator; a large gap suggests high stability and low chemical reactivity. researchgate.net Other quantum chemical descriptors, such as global hardness and softness, and chemical potential, can also be calculated to provide a more detailed picture of a molecule's stability and reactivity profile. researchgate.net
For more complex transformations, such as metabolic degradation or environmental decomposition, computational tools can predict likely sites of metabolism or reaction. Software can identify which parts of the this compound structure are most susceptible to oxidation or hydrolysis by common metabolic enzymes. Furthermore, predictive models for physicochemical properties like aqueous solubility (LogS) and lipophilicity (LogP) are crucial for assessing the feasibility of a compound's use in various applications, including pharmaceuticals. nih.gov These predictions help guide the selection and optimization of derivatives with desirable stability and transformation profiles. nih.gov
Derivatization and Functionalization Strategies of 7 Methylpyrrolo 2,1 B Thiazole
Directed Substitution Reactions for Modifying the Pyrrole (B145914) Moiety of 7-Methylpyrrolo[2,1-b]thiazole
The pyrrole ring in the pyrrolo[2,1-b]thiazole system is electron-rich and thus highly susceptible to electrophilic substitution. Studies on the closely related isomer, 6-methylpyrrolo[2,1-b]thiazole, provide significant insight into the reactivity of the 7-methyl analog. rsc.org Electrophilic attacks occur preferentially on the pyrrole moiety rather than the thiazole (B1198619) ring.
Key electrophilic substitution reactions include:
Acetylation: Reaction with acetic anhydride (B1165640) typically leads to the introduction of an acetyl group at the C5 position.
Formylation: Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide) result in the formylation of the scaffold, also at the C5 position. rsc.org
Nitrosation: The introduction of a nitroso group is achieved using nitrous acid, with substitution occurring at the C5 position. rsc.org
Trifluoroacetylation: This reaction proceeds readily, yielding the 5-trifluoroacetyl derivative. rsc.org
In instances of further substitution, the reaction proceeds to the C7 position, resulting in 5,7-disubstituted products. rsc.org The directing effects of the bridgehead nitrogen atom and the electron-donating methyl group are responsible for this observed regioselectivity, which primarily activates the C5 and C7 positions of the pyrrole ring.
Table 1: Electrophilic Substitution Reactions on the Pyrrole Moiety
| Reaction | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Acetylation | Acetic Anhydride | C5 | rsc.org |
| Formylation | POCl₃, DMF | C5 | rsc.org |
| Nitrosation | NaNO₂, HCl | C5 | rsc.org |
| Trifluoroacetylation | Trifluoroacetic Anhydride | C5 | rsc.org |
Functionalization of the Thiazole Ring within the Pyrrolo[2,1-b]thiazole Scaffold
Direct functionalization of the thiazole ring in the this compound scaffold presents a greater challenge due to the higher reactivity of the pyrrole moiety towards electrophiles. However, strategies can be adapted from the broader chemistry of thiazoles and related fused systems. nih.gov
Potential strategies include:
Metalation: Deprotonation of the thiazole ring using a strong base (e.g., n-butyllithium) could create a nucleophilic site, allowing for subsequent reaction with various electrophiles. The regioselectivity of this approach would be highly dependent on the directing effects of the fused ring system and reaction conditions.
Halogenation: While electrophilic halogenation would likely occur on the pyrrole ring, radical halogenation or the use of specific halogenating agents under controlled conditions could potentially lead to substitution on the thiazole ring. These halogenated intermediates can then serve as handles for further modifications through cross-coupling reactions.
Sulfonation: Introducing a sulfone group onto the thiazole ring can create a versatile reactive tag. nih.govrsc.org This moiety can act as a leaving group, facilitating transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, thereby enabling diverse functionalization of the thiazole portion of the scaffold. nih.govrsc.org
Strategies for Incorporating Complex Molecular Architectures (e.g., Fused Systems, Spiro Compounds)
The this compound core can serve as a foundational building block for the synthesis of more complex molecular structures, including fused and spirocyclic systems.
Annulation Reactions: Functional groups introduced onto the scaffold can be utilized to build additional rings. For example, a formyl group at C5 could undergo condensation with a suitable reagent to form a new fused heterocyclic ring. Research on the related pyrrolo[2,1-b]benzothiazole has shown that derivatives can react with various reagents like hydrazine (B178648) or ethylenediamine (B42938) to yield novel fused heterocycles such as pyrazolo- or pyrimido-fused systems. modernscientificpress.com
Cycloaddition Reactions: The pyrrole ring can potentially participate as a diene or dienophile in cycloaddition reactions under specific conditions, leading to the formation of polycyclic architectures.
Spirocyclization: The synthesis of spiro compounds can be achieved by designing precursors that incorporate a suitable tether and reactive group. For instance, acyl-hydrazone derivatives of related imidazo[2,1-b]thiazoles have been cyclized with thioglycolic acid to generate spirothiazolidinones, demonstrating a viable strategy for creating spirocyclic systems. nih.gov
Regioselective Functionalization Approaches and Challenges
Achieving regioselectivity is a critical challenge in the functionalization of the this compound scaffold. The inherent electronic properties of the molecule dictate the preferred sites of reaction.
Pyrrole Ring Selectivity: As established, the pyrrole ring is the kinetically favored site for electrophilic attack. rsc.org The C5 position is the most activated site, followed by the C7 position. This makes it challenging to direct electrophiles to the thiazole ring or other positions on the pyrrole ring (C6).
Overcoming Challenges:
Blocking Groups: One potential strategy to alter the natural regioselectivity is the use of removable blocking groups. By protecting the most reactive positions (C5 and C7), it may be possible to direct subsequent reactions to other sites.
Directed Metalation: The use of directing groups can control the regioselectivity of lithiation. A functional group capable of coordinating with the organolithium reagent could direct deprotonation to an adjacent position, even if it is not the most acidic one.
Catalyst Control: In transition-metal-catalyzed cross-coupling reactions, the choice of ligand and metal center can influence the site of reaction, offering another avenue for controlling regioselectivity.
The development of synthetic methods that allow for precise control over the position of functionalization remains a key area of research, as it unlocks the ability to generate a wider array of derivatives for chemical and biological screening.
Emerging Research Directions and Future Prospects in Pyrrolo 2,1 B Thiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Pyrrolo[2,1-b]thiazole Systems
The synthesis of the pyrrolo[2,1-b]thiazole core has traditionally been achieved through established methods, but current research is focused on developing more efficient and environmentally friendly routes. A notable approach involves the preparation of 3,6-disubstituted pyrrolo[2,1-b]thiazoles from 2,4-disubstituted thiazoles. rsc.org A newer, higher-yield route involves substitution into the 2-methyl group of a thiazole (B1198619), followed by intramolecular cyclization and dehydration. rsc.org
Another versatile method involves the N-alkylation of 2-(X-methylidene)thiazolidin-4-ones with phenacyl bromides, followed by formylation using a Vilsmeier reagent (DMF·POCl3 complex) to construct the fused pyrrole (B145914) ring. researchgate.netresearchgate.net This multi-step process allows for the creation of polysubstituted pyrrolo[2,1-b]thiazole derivatives. researchgate.netresearchgate.net
The development of one-pot multicomponent reactions represents a significant advance in synthesizing related fused thiazole systems, such as imidazo[2,1-b]thiazoles. mdpi.com These reactions, like the Groebke–Blackburn–Bienaymé reaction, offer high atom economy and procedural simplicity, avoiding the need for metal catalysts and harsh conditions. mdpi.com Similar strategies are being explored for pyrrolo[2,1-b]thiazole synthesis to improve efficiency and sustainability. Titanium-catalyzed multicomponent [2+2+1] reactions for pyrrole synthesis offer a modern approach that could be adapted for creating highly substituted pyrrole-fused systems. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrrolo[2,1-b]thiazole and Related Scaffolds
| Methodology | Starting Materials | Key Steps | Advantages |
|---|---|---|---|
| Classical Route | 2,4-disubstituted thiazoles | Substitution, intramolecular cyclization, dehydration | Established method |
| Vilsmeier-based Synthesis | Substituted acetonitriles, mercaptoacetic acid, phenacyl bromides | Thiazolidinone formation, N-alkylation, formylation/cyclization | Versatile for polysubstitution researchgate.netresearchgate.net |
| Multicomponent Reactions | Aldehydes, 2-aminothiazole, isocyanides | One-pot Groebke–Blackburn–Bienaymé reaction | High atom economy, procedural simplicity, catalyst-free mdpi.com |
| Titanium-Catalyzed [2+2+1] Cycloaddition | Alkynes, isocyanides, titanium catalyst | Heterocoupling of heteroatom-substituted alkynes | High chemo- and regioselectivity, potential for one-pot sequential reactions nih.gov |
Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways
Understanding the reactivity and mechanistic intricacies of the pyrrolo[2,1-b]thiazole system is crucial for its functionalization and the development of new applications. Research has shown that the introduction of certain functional groups can lead to interesting structural behaviors. For instance, studies on pyrrolo[2,1-b]thiazole-5-carbaldehydes and the corresponding 5-thiocarbaldehydes have revealed the phenomenon of restricted rotation around the ring–CHO or ring–CHS bond. rsc.orgrsc.org This rotational isomerism, detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, provides insight into the electronic and steric properties of the heterocyclic core. rsc.orgrsc.org
The Vilsmeier-Haack reaction is a key strategy for both the synthesis and functionalization of these heterocycles. researchgate.net Mechanistic investigations of such reactions, often supported by spectroscopic and conformational studies, are essential for predicting and controlling the formation of specific isomers. nih.gov The reactivity of specific positions on the pyrrolo[2,1-b]thiazole nucleus is a subject of ongoing investigation, aiming to map out selective functionalization strategies that can be used to build complex molecular architectures.
Advanced Computational Modeling for De Novo Design and Property Prediction of Pyrrolo[2,1-b]thiazole Analogs
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the pyrrolo[2,1-b]thiazole scaffold holds immense promise. Advanced computational modeling allows for the de novo design of novel analogs with tailored properties. Techniques such as molecular docking and pharmacophore modeling are used to design derivatives that can interact with specific biological targets. nih.govrsc.org For example, in the related imidazo[2,1-b]thiazole (B1210989) series, molecular modeling has been used to design potent anticancer agents by simulating their binding to target enzymes like EGFR/HER2 and DHFR. nih.gov
Density Functional Theory (DFT) is another powerful computational method used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov DFT calculations can help elucidate reaction mechanisms and predict the stability of different isomers and conformers, guiding synthetic efforts toward the desired products. nih.gov For pyrrolo[2,1-b]thiazole analogs, these computational approaches can accelerate the design-synthesis-testing cycle, enabling the rapid identification of candidates with optimized characteristics for various applications.
Table 2: Applications of Computational Modeling in Thiazole Chemistry
| Computational Technique | Application | Predicted Properties | Relevance to Pyrrolo[2,1-b]thiazole |
|---|---|---|---|
| Molecular Docking | In silico screening against biological targets | Binding affinity, interaction modes, potential bioactivity rsc.org | Design of targeted therapeutic agents |
| Pharmacophore Modeling (e.g., CATALYST) | Generation of 3D models of biological targets | Fitting values, conformational energies nih.gov | Rational design of new derivatives with specific biological profiles |
| Density Functional Theory (DFT) | Analysis of molecular properties | Electronic structure, molecular orbital energies (HOMO/LUMO), reactivity indices nih.gov | Prediction of reactivity, stability, and spectroscopic characteristics |
| ***In Silico* ADMET Prediction** | Prediction of drug-like properties | Absorption, Distribution, Metabolism, Excretion, Toxicity rsc.org | Early-stage assessment of the pharmaceutical potential of new analogs |
Integration of Pyrrolo[2,1-b]thiazole Synthesis with Green Chemistry Principles
The integration of green chemistry principles into the synthesis of heterocyclic compounds is a major focus of contemporary chemical research. mdpi.com For pyrrolo[2,1-b]thiazole and related systems, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com
Strategies that align with green chemistry include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, glycerol, or polyethylene (B3416737) glycol (PEG) reduces environmental impact. researchgate.netresearchgate.net Water has been successfully used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes waste. bepls.com The development of catalyst-free methods, where possible, simplifies purification and reduces reliance on potentially toxic or expensive catalysts.
Energy-Efficient Methods: The use of microwave irradiation and ultrasonic-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. bepls.commdpi.com
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse, making the process more economical and sustainable. mdpi.com
By adopting these green methodologies, the synthesis of 7-Methylpyrrolo[2,1-b]thiazole and its analogs can be made more sustainable, aligning with the broader goals of modern chemistry to minimize environmental footprints. documentsdelivered.com
Q & A
Q. What are the key structural characteristics of 7-Methylpyrrolo[2,1-b]thiazole, and how can they be elucidated experimentally?
- Methodological Answer: The molecular structure (C₇H₇NS, MW: 137.20) includes a fused pyrrolo-thiazole core with a methyl substituent at position 7. Structural elucidation involves:
- Spectroscopy : Use NMR (¹H and ¹³C) to confirm methyl group placement and aromatic proton environments. For example, the SMILES string
CC1C=CN2C=CSC=12indicates the methyl group on the pyrrole ring . - Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
- X-ray Crystallography : Determines bond lengths and angles for unambiguous confirmation (if crystalline derivatives are available).
Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?
- Methodological Answer:
- Friedel-Crafts Acylation : A solvent-free protocol using Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) for fused thiazole derivatives. This method avoids hazardous solvents and simplifies purification .
- Cyclocondensation : Reacting thioamides with α-haloketones under microwave irradiation can enhance reaction efficiency .
- Functionalization : Post-synthetic modifications (e.g., nitration, halogenation) at reactive positions (C-3 or C-5) introduce diversity for biological testing .
Q. How can the purity and identity of synthesized this compound compounds be verified?
- Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV detection .
- Melting Point Analysis : Compare experimental values with literature data (e.g., open capillary method on an electrothermal apparatus) .
- HPLC-PDA : Quantify purity (>95%) and detect impurities using reverse-phase columns with acetonitrile/water gradients.
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in solvent-free conditions?
- Methodological Answer:
- Catalyst Screening : Eaton’s reagent (P₂O₅/MeSO₃H) outperforms traditional Lewis acids (e.g., AlCl₃) in selectivity and conversion rates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition.
- Substrate Pre-activation : Pre-treat precursors (e.g., acyl chlorides) to enhance electrophilicity.
- Table 1 : Optimization Parameters
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 10–15 mol% | 90–96 | |
| Reaction Time | 4–6 hours | 85–92 |
Q. How do structural modifications at specific positions influence the biological activity of this compound derivatives?
- Methodological Answer:
- C-3 Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances antimycobacterial activity against non-tuberculous mycobacteria (NTMs) by improving membrane permeability .
- C-5 Functionalization : Bulky aryl groups (e.g., 4-methoxyphenyl) increase anti-inflammatory activity by modulating TNF-α and IL-6 suppression in RAW264.7 cells .
- Methyl Group Replacement : Replacing the 7-methyl group with hydroxymethyl (-CH₂OH) improves solubility and carbonic anhydrase inhibition .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?
- Methodological Answer:
- LPS-Induced Cytokine Assay : Measure NO, TNF-α, and IL-6 levels in RAW264.7 macrophages using ELISA kits. IC₅₀ values <10 µM indicate potent activity .
- Ferroptosis Induction : Assess glutathione depletion and lipid peroxidation via malondialdehyde (MDA) quantification to evaluate dual anti-inflammatory/ferroptotic mechanisms .
- Table 2 : Representative Biological Data
| Derivative | Target Activity | IC₅₀ (µM) | Assay Model | Reference |
|---|---|---|---|---|
| 7-Methyl-3-NO₂ | Antimycobacterial | 2.8 | M. abscessus | |
| 5-Aryl-substituted | Anti-inflammatory | 4.5 | RAW264.7 cells |
Key Challenges and Contradictions
- Synthetic Yield vs. Selectivity : While solvent-free methods achieve high yields, competing cyclization pathways (e.g., forming dihydro derivatives) may reduce selectivity .
- Biological Activity Interpretation : Derivatives with similar structures (e.g., imidazo[2,1-b]thiazoles) show divergent activities (antiviral vs. antitumor), necessitating target-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
